2-[Nitroso(phenyl)amino]benzoic acid
Description
Significance of N-Nitroso Compounds in Contemporary Organic and Medicinal Chemistry Research
N-nitroso compounds, characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom, represent a class of molecules with profound implications in both organic synthesis and medicinal chemistry. osti.gov Their chemistry is rich and varied, allowing them to participate in a range of chemical transformations. nih.gov However, a significant aspect of their profile is the established carcinogenicity of many of its members, which has led to extensive research into their formation, detection, and biological activity. europa.eu This dual nature—as both a potential hazard and a tool in synthetic chemistry—makes the study of N-nitroso compounds a compelling area of ongoing investigation.
Overview of Aminobenzoic Acid Derivatives as Fundamental Building Blocks in Organic Synthesis
Aminobenzoic acids and their derivatives are cornerstone molecules in the field of organic synthesis. prepchem.com These bifunctional compounds, possessing both an amino and a carboxylic acid group, serve as versatile starting materials for the construction of more complex molecular architectures. A prominent example is N-phenylanthranilic acid, the parent amine of the title compound, which is the structural backbone for a variety of anti-inflammatory drugs. nih.govnih.gov The ability to modify both functional groups independently allows for the generation of a diverse array of structures with a wide spectrum of biological activities. researchgate.net
Specific Focus: 2-[Nitroso(phenyl)amino]benzoic Acid (CAS: 25854-97-1) within N-Nitroso Compound Chemistry
At the heart of this article is the specific compound this compound. This molecule is formally the N-nitroso derivative of N-phenylanthranilic acid. While specific research dedicated exclusively to this compound is limited in publicly available literature, its chemical structure provides a clear framework for understanding its potential properties and reactivity based on the established chemistry of its parent functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25854-97-1 | ChemBK |
| Molecular Formula | C₁₃H₁₀N₂O₃ | ChemBK |
| Molecular Weight | 242.23 g/mol | ChemBK |
Note: This table presents basic physicochemical data for this compound.
Table 2: Properties of the Parent Compound, N-Phenylanthranilic Acid
| Property | Value | Source |
| CAS Number | 91-40-7 | PubChem nih.gov |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem nih.gov |
| Molecular Weight | 213.23 g/mol | PubChem nih.gov |
| Melting Point | 182-185 °C | Sigma-Aldrich sigmaaldrich.com |
| Appearance | Off-white powder | PubChem nih.gov |
Note: This table provides data for the precursor molecule, N-phenylanthranilic acid, to offer a comparative context.
Structure
3D Structure
Properties
IUPAC Name |
2-(N-nitrosoanilino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(17)11-8-4-5-9-12(11)15(14-18)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUOHIMFFPIDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2C(=O)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Formation
The synthesis of 2-[Nitroso(phenyl)amino]benzoic acid, while not extensively detailed in dedicated literature, can be conceptually understood through the well-established reaction of nitrosation of secondary amines. The precursor, N-phenylanthranilic acid, possesses a secondary amine group that is susceptible to reaction with a nitrosating agent.
A common method for the N-nitrosation of secondary amines involves the use of nitrous acid (HNO₂), which is typically generated in situ from a salt such as sodium nitrite (B80452) under acidic conditions. The reaction mechanism involves the protonation of nitrous acid to form the nitrosonium ion (NO⁺), a potent electrophile. This electrophile is then attacked by the lone pair of electrons on the secondary amine nitrogen of N-phenylanthranilic acid, leading to the formation of the N-nitroso derivative after deprotonation.
It is important to note that the reaction conditions, such as pH and the nature of the nitrosating agent, can significantly influence the efficiency and outcome of the nitrosation reaction. osti.gov
Chemical Properties and Reactivity
Direct N-Nitrosation of 2-(Phenylamino)benzoic Acid Precursors
The N-nitrosation of secondary amines like 2-(Phenylamino)benzoic acid is a well-established chemical transformation. wikipedia.org The core of this process is the reaction between the nucleophilic nitrogen of the secondary amine and an electrophilic nitrosating agent. wikipedia.orglibretexts.org
The choice of the nitrosating agent is critical and can significantly influence the reaction's efficiency, selectivity, and required conditions. Research has explored both classical and modern reagent systems.
The most traditional method for N-nitrosation involves the in-situ generation of nitrous acid (HNO₂) from an alkali nitrite (B80452), typically sodium nitrite (NaNO₂), in the presence of a strong mineral acid. wikipedia.orglibretexts.org The acid protonates the nitrite to form nitrous acid, which can then be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺). libretexts.org This nitrosonium ion is then attacked by the secondary amine to form the N-nitrosamine product after deprotonation. wikipedia.orglibretexts.org
NaNO₂ + H⁺ → HNO₂ + Na⁺
HNO₂ + H⁺ ⇌ H₂O⁺NO ⇌ H₂O + NO⁺
R₂NH + NO⁺ → R₂N-NOH⁺ → R₂N-NO + H⁺
This method is widely used but requires strongly acidic conditions, which may not be suitable for sensitive substrates. sci-hub.se The kinetics of nitrosation using this system are often dependent on the square of the nitrite concentration, suggesting that the active nitrosating species is dinitrogen trioxide (N₂O₃), formed from two molecules of nitrous acid. researchgate.netnih.govrsc.org
To circumvent the harsh acidic conditions of the classical method, researchers have explored the use of organic nitrites, such as tert-butyl nitrite (TBN), as nitrosating agents. rsc.orgrsc.org TBN has gained prominence as a versatile reagent that can effect N-nitrosation under mild, and often metal- and acid-free, conditions. rsc.orgrsc.orgorganic-chemistry.org These reactions can frequently be carried out at room temperature and sometimes even in the absence of a solvent. rsc.orgrsc.org
The use of TBN is advantageous for substrates with acid-labile functional groups, which remain stable under these conditions. rsc.orgrsc.org Studies have demonstrated the broad applicability of TBN for the N-nitrosation of various secondary amines, including aromatic amines, with excellent yields. rsc.org The simple procedure and easy isolation of the product make this a highly efficient methodology. rsc.org While most effective with secondary aryl amines, the reaction can also be applied to other amines, sometimes requiring gentle heating. cardiff.ac.uk
Table 1: N-Nitrosation of Various Secondary Amines Using Tert-Butyl Nitrite (TBN) under Solvent-Free Conditions This table illustrates the general utility of TBN for N-nitrosation of secondary amines, based on data for analogous compounds.
| Entry | Amine Substrate | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | N-methylaniline | 0.25 | 98 | rsc.org |
| 2 | N-ethylaniline | 0.25 | 96 | rsc.org |
| 3 | Diphenylamine | 0.5 | 98 | rsc.org |
| 4 | N-benzylaniline | 0.5 | 95 | rsc.org |
| 5 | Dibenzylamine | 2 | 92 | rsc.org |
Optimizing reaction parameters such as solvent, temperature, and pH is crucial for maximizing the yield and purity of this compound.
The choice of solvent can significantly impact the reaction by influencing the solubility of the precursor, N-phenylanthranilic acid, and the stability of the nitrosating agent. researchgate.net Studies have determined the solubility of N-phenylanthranilic acid in a range of common organic solvents. researchgate.net Acetone and ethyl acetate (B1210297) have been shown to be good solvents for the precursor, while its solubility is lower in toluene (B28343) and acetonitrile. researchgate.net This information is vital for selecting an appropriate reaction medium to ensure a homogeneous reaction mixture.
Table 2: Solubility of N-Phenylanthranilic Acid in Various Solvents at 298.15 K (25 °C) Data represents the mole fraction solubility (x₁) of the precursor, which is critical for solvent selection in synthesis.
| Solvent | Mole Fraction Solubility (10³ x₁) | Reference |
|---|---|---|
| Acetone | 279.70 | researchgate.net |
| Ethyl acetate | 194.20 | researchgate.net |
| 1-Butanol | 101.90 | researchgate.net |
| n-Propanol | 96.22 | researchgate.net |
| Ethanol | 87.49 | researchgate.net |
| Isopropanol | 81.43 | researchgate.net |
| Methanol | 72.58 | researchgate.net |
| Toluene | 18.96 | researchgate.net |
| Acetonitrile | 16.89 | researchgate.net |
In line with green chemistry principles, the use of water as a solvent is highly desirable. researchgate.net Research into the synthesis of the N-phenylanthranilic acid precursor has demonstrated that water can be an effective solvent, sometimes enhanced by ultrasound irradiation to increase reaction rates. researchgate.net Such approaches minimize the use of volatile organic compounds. Furthermore, solvent-free reaction conditions, particularly with reagents like TBN, represent an ideal green chemistry approach by eliminating solvent waste entirely. rsc.orgrsc.org
Temperature and pH are critical parameters for controlling the rate and outcome of the nitrosation reaction. nih.govrsc.org The formation of nitrosamines from secondary amines and nitrite is highly pH-dependent. nih.gov Kinetic studies on analogous reactions have shown a narrow pH optimum, typically around pH 3. nih.gov At this pH, there is a sufficient concentration of both the active nitrosating agent (formed from nitrous acid) and the unprotonated free amine, which is the reactive nucleophile. rsc.org The dissociation constants of N-phenylanthranilic acid and the influence of pH on its various forms have been studied, providing essential data for establishing optimal pH conditions. nih.gov
Temperature control is also vital. While many modern methods using TBN can proceed at room temperature, classical nitrosation reactions are often carried out at low temperatures (e.g., 0–5 °C) to control the exothermic reaction and prevent the decomposition of unstable nitrous acid. scirp.orgnih.gov Managing the temperature allows for kinetic control, preventing side reactions and ensuring the selective formation of the desired N-nitroso product. nih.gov
Table of Mentioned Compounds
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | N-Nitroso-N-phenylanthranilic acid | C₁₃H₁₀N₂O₃ |
| 2-(Phenylamino)benzoic acid | N-Phenylanthranilic acid | C₁₃H₁₁NO₂ |
| Sodium nitrite | NaNO₂ | |
| Tert-butyl nitrite | TBN | C₄H₉NO₂ |
| Nitrous acid | HNO₂ | |
| Dinitrogen trioxide | N₂O₃ | |
| N-methylaniline | C₇H₉N | |
| N-ethylaniline | C₈H₁₁N | |
| Diphenylamine | C₁₂H₁₁N | |
| N-benzylaniline | C₁₃H₁₃N | |
| Dibenzylamine | C₁₄H₁₅N | |
| Acetone | C₃H₆O | |
| Ethyl acetate | C₄H₈O₂ | |
| 1-Butanol | C₄H₁₀O | |
| n-Propanol | C₃H₈O | |
| Ethanol | C₂H₆O | |
| Isopropanol | C₃H₈O | |
| Methanol | CH₄O | |
| Toluene | C₇H₈ |
Chemical Reactivity and Mechanistic Investigations of 2 Nitroso Phenyl Amino Benzoic Acid
Reactivity of the N-Nitroso Functional Group
The N-nitroso group is the dominant center of reactivity in 2-[Nitroso(phenyl)amino]benzoic acid, participating in a wide range of reactions including electrophilic and nucleophilic interactions, reductions, coupling reactions, and photochemically-induced transformations.
Reduction Pathways Leading to Amino and Hydroxylamino Derivatives
The N-nitroso group can be readily reduced to form several important classes of compounds, most notably hydrazines and, through denitrosation, the parent secondary amine. The reduction of N-nitrosamines to their corresponding 1,1-disubstituted hydrazines is a well-established transformation. acs.org A variety of reducing agents can effect this change, with classic methods employing zinc dust in acetic acid. acs.orggoogle.com More contemporary, metal-free conditions have been developed using sustainable reductants like thiourea (B124793) dioxide in an aqueous medium, which provides good to excellent yields of the hydrazine (B178648) product while tolerating sensitive functional groups. rsc.orgresearchgate.net
Reduction can also lead to the formation of hydroxylamino derivatives. The synthesis of N-substituted N-nitrosohydroxylamines can be achieved by first reducing a corresponding nitro or nitroso compound to a hydroxylamine, often using zinc powder with ammonium (B1175870) chloride, followed by nitrosation with an alkyl nitrite (B80452). nih.govgoogle.com Alternatively, the direct reduction of nitroarenes to N-arylhydroxylamines can be accomplished under specific conditions. researchgate.net The cleavage of the N-N bond, or denitrosation, to yield the parent secondary amine, 2-(phenylamino)benzoic acid, is also a common reduction pathway observed alongside hydrazine formation. acs.org
Table of Reduction Pathways and Reagents
| Starting Material | Product | Typical Reagents |
|---|---|---|
| N-Nitrosamine | 1,1-Disubstituted Hydrazine | Zn/Acetic Acid acs.orggoogle.com, Thiourea Dioxide rsc.orgresearchgate.net, Zn/NH₄OH/(NH₄)₂CO₃ rsc.org |
| N-Nitrosamine | Secondary Amine (Denitrosation) | Zn/AcOH researchgate.net, Occurs as a side reaction with many reducing systems acs.org |
| Nitro/Nitroso Compound | N-Arylhydroxylamine | Zn/NH₄Cl google.com |
Diazotization and Subsequent Coupling Reactions of the Nitroso Group
While diazotization is formally the conversion of a primary aromatic amine to a diazonium salt, the N-nitroso amine is a key intermediate in this process. byjus.comorganic-chemistry.org The reaction proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then reacts with the amine to form the N-nitroso derivative. byjus.comjove.com In the presence of excess acid, this intermediate rearranges to form the diazonium ion. byjus.com Therefore, the chemistry of the N-nitroso group is intrinsically linked to diazotization.
The nitroso group itself is a versatile handle for various coupling reactions. For instance, N-nitrosoanilines can undergo rhodium(III)-catalyzed oxidative C-H activation and coupling with partners like substituted allyl alcohols to form functionalized aldehydes and ketones. frontiersin.orgnih.gov In these reactions, the N-nitroso group acts as a directing group to facilitate C-C bond formation at the ortho position of the aniline (B41778) ring. nih.gov Other novel transformations include nitrene-mediated N-N-N coupling, where an aminonitrene intermediate is intercepted by a nitrosoarene to provide a direct route to triazene (B1217601) 1-oxides. rsc.org Furthermore, coupling reactions between copper-carbene intermediates and nitroso radicals, generated in situ, have been developed to construct complex heterocyclic structures like isoxazolines. organic-chemistry.org
Thermal and Photochemical Transformations of the Nitroso Moiety
N-nitroso compounds exhibit distinct reactivity under thermal and photochemical conditions. The thermal stability of N-nitrosamines can be limited; for example, some N-nitroso compounds begin to decompose at temperatures around 120°C, significantly lower than their parent amines. google.com The thermal decomposition of N-nitrosamides typically proceeds via an initial rearrangement involving the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.comresearchgate.net
In contrast, the photochemistry of N-nitroso compounds follows a different pathway. Under acidic conditions, the photolysis of both N-nitrosamines and N-nitrosamides involves the homolytic fission of the nitrogen-nitrogen (N-NO) bond. cdnsciencepub.comresearchgate.netcdnsciencepub.com This primary photochemical event leads to two main subsequent processes: the photo-elimination of a nitrosyl hydride ([NOH]) radical and a light-catalyzed denitrosation, which regenerates the secondary amine. cdnsciencepub.comcdnsciencepub.com The aminium radical and nitric oxide generated upon photolysis can also add across unsaturated C-C bonds to form C-nitroso compounds, which may then tautomerize to oximes. acs.org
| Condition | Primary Mechanistic Step | Key Products/Outcomes |
| Thermal | N-CO bond cleavage (Nitrosamides) cdnsciencepub.com | Rearrangement products |
| Photochemical (Acidic) | N-NO bond fission cdnsciencepub.comcdnsciencepub.com | Denitrosation (parent amine), [NOH] elimination researchgate.net |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound offers a secondary site for chemical modification, primarily through reactions that form ester or amide derivatives. These transformations are crucial for altering the molecule's physical properties or for conjugation to other chemical entities.
Esterification and Amidation Reactions for Derivatization
The carboxylic acid functionality can be converted into a wide variety of esters and amides using standard synthetic methodologies. These derivatization reactions are essential for applications in areas such as analytical chemistry, where they can improve volatility for gas chromatography-mass spectrometry (GC/MS) analysis. researchgate.net
Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Amidation: Amide bond formation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are commonly used for these couplings in aqueous solutions. thermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are frequently employed. thermofisher.com The efficiency of carbodiimide-mediated coupling can often be enhanced by the addition of N-hydroxysuccinimide. thermofisher.com These methods allow for the covalent attachment of the this compound scaffold to molecules containing amine groups, such as peptides or labeling reagents. thermofisher.comnih.gov
Salt Formation and Metal Coordination Chemistry
The presence of the carboxylic acid group allows this compound to readily form salts with bases. The coordination chemistry of this ligand with metal ions is anticipated to be diverse, primarily involving the nitroso and carboxylate functionalities.
While specific studies on the metal complexes of this compound are not extensively documented, the coordination behavior can be inferred from related N-nitrosamine and carboxylate-containing ligands. Generally, N-nitrosamines coordinate to metal centers through the oxygen atom of the nitroso group. wikipedia.org In the case of this compound, the carboxylate group provides a second potential coordination site, allowing for chelation.
The coordination can occur in several modes. For instance, with copper(I) complexes, N-nitrosodimethylamine (NDMA) has been shown to coordinate to one of the two copper centers in a paddlewheel complex, displacing a solvent molecule. wikipedia.org This interaction leads to a quenching of the complex's emission in solution. wikipedia.org The coordination of NDMA to the copper center results in bond lengths that are more resemblant of its polar resonance form. wikipedia.org
In complexes with other transition metals, such as iron, the nitrosyl group can act as a ligand. Dinitrosyl iron complexes, for example, often exhibit a tetrahedral geometry. nih.gov The coordination environment is influenced by the other ligands present in the complex. nih.gov For ligands containing both nitroso and other potential donor groups, such as 1-nitroso-2-naphthol, coordination to metal ions like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) occurs through both the oxygen and nitrogen atoms of the nitroso and hydroxyl groups, respectively, acting as a bidentate ligand. researchgate.net
Given these precedents, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the oxygen of the deprotonated carboxylate group and the oxygen of the nitroso group, forming a stable chelate ring. The specific coordination geometry and the properties of the resulting metal complexes would depend on the nature of the metal ion and the reaction conditions.
Table 1: Potential Coordination Modes of 2-[Nitroso(phenyl)amino]benzoate
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate (Nitroso) | Coordination primarily through the oxygen atom of the nitroso group. | Various transition metals |
| Monodentate (Carboxylate) | Coordination through one or both oxygen atoms of the carboxylate group. | Various transition metals |
| Bidentate (O,O-chelation) | Chelation involving the oxygen of the nitroso group and one oxygen of the carboxylate group. | Cu(I), Cu(II), Fe(II), Fe(III), etc. |
| Bridging | The ligand could bridge two metal centers, with the carboxylate and/or nitroso group coordinating to different metals. | Dinuclear complexes |
Mechanistic Studies of Reaction Pathways
The reaction pathways of this compound are of significant interest, particularly the kinetics of its formation, the nature of intermediates in its reactions, and its tendency to undergo intramolecular rearrangements and cyclizations.
Kinetic Analysis of N-Nitrosation Reactions
The formation of this compound occurs through the N-nitrosation of its precursor, N-phenylanthranilic acid. The kinetics of N-nitrosation of secondary amines have been extensively studied. The reaction typically involves an electrophilic attack by a nitrosating agent, such as the nitrosonium ion (NO⁺), on the nitrogen atom of the amine.
The rate of nitrosation is influenced by several factors, including the pH of the medium, the concentration of the amine and the nitrosating agent, and the presence of catalysts or inhibitors. Kinetic models have been developed to predict the risk of N-nitrosamine formation. researchgate.net For secondary amines, the nitrosation reaction can be significantly faster than for tertiary amines, which require a dealkylation step. researchgate.net The decomposition of α-hydroxydialkylnitrosamines, which can be intermediates in some nitrosation processes, follows a three-term rate law dependent on acid, base, and pH-independent pathways. nih.gov
Investigation of Intermediates in Nitrosamine Formation and Decomposition
The formation and decomposition of N-nitrosamines proceed through various reactive intermediates. In the formation of this compound from N-phenylanthranilic acid and a nitrosating agent, the initial step is the formation of a protonated N-nitrosamine.
Decomposition of N-nitrosamines can be initiated by photolysis or under acidic conditions. Photolytic decomposition of N-nitrosamines often involves the homolytic cleavage of the N-N bond, generating an amino radical and a nitric oxide radical. sciforum.net In the solid state, the decomposition of S-nitroso-N-acetylpenicillamine (SNAP) upon photolysis generates nitric oxide and a stable thiyl radical. researchgate.net
Under acidic conditions, the decomposition of N-nitrosamines can be more complex. The decomposition of α-hydroxydialkylnitrosamines has been shown to be catalyzed by both general acids and bases. nih.gov The mechanism of decomposition of formic acid on a palladium surface has been studied by identifying key intermediates like bidentate formate (B1220265) and carboxyl. rsc.org In the decomposition of N-nitrosohydrazine, an intermediate has been detected spectrophotometrically. For this compound, decomposition could lead to the denitrosated precursor, N-phenylanthranilic acid, or undergo further reactions like cyclization.
Intramolecular Rearrangements and Cyclization Phenomena
A significant aspect of the chemistry of N-nitroso aromatic amines is their propensity to undergo intramolecular rearrangements, most notably the Fischer-Hepp rearrangement. wikipedia.orgchemeurope.comresearchgate.netsemanticscholar.org This reaction, which typically occurs in the presence of acid, involves the migration of the nitroso group from the nitrogen atom to the para position of the aromatic ring. wikipedia.org While the exact mechanism is still a subject of investigation, there is evidence for an intramolecular pathway. wikipedia.orgsemanticscholar.org For this compound, a Fischer-Hepp rearrangement would lead to the formation of a C-nitroso derivative.
Another crucial intramolecular reaction for this compound is cyclization. The parent compound, N-phenylanthranilic acid, is known to undergo intramolecular cyclization to form acridone (B373769), a tricyclic heterocyclic compound, often catalyzed by acids like sulfuric acid or Lewis acids such as iron(II) triflate. researchgate.netrsc.org A proposed mechanism for the iron-catalyzed cyclization involves the formation of an acylium ion intermediate which then undergoes an intramolecular Friedel-Crafts acylation.
It is plausible that this compound could undergo a similar intramolecular cyclization, potentially preceded or followed by the loss of the nitroso group, to yield acridone or a nitrosoacridone derivative. The reaction conditions would likely play a critical role in determining the predominant reaction pathway, be it denitrosation, rearrangement, or cyclization. For instance, tandem nitroso-ene/intramolecular cyclizations have been observed for 2-nitrosobenzonitrile, leading to the formation of benzo[c]isoxazol-3(1H)-imines. nih.gov Similarly, intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine (B48309) can produce cinnolines via a 2-nitrosobenzaldehyde intermediate. rsc.org
Table 2: Summary of Potential Reaction Pathways for this compound
| Reaction Type | Description | Key Intermediates/Products | Conditions |
| Denitrosation | Cleavage of the N-N bond to regenerate the secondary amine. | N-Phenylanthranilic acid, Nitrosating agent | Acidic or photolytic conditions |
| Fischer-Hepp Rearrangement | Intramolecular migration of the nitroso group to the para-position of the phenyl ring. | C-nitroso derivative | Acidic conditions (e.g., HCl) |
| Intramolecular Cyclization | Ring closure to form a tricyclic system. | Acridone or nitrosoacridone | Strong acid (e.g., H₂SO₄) or Lewis acid catalysis |
Computational Chemistry Studies on 2 Nitroso Phenyl Amino Benzoic Acid
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-[Nitroso(phenyl)amino]benzoic acid. These computational techniques provide a molecular-level description of its structure and electronic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure of N-nitroso compounds. nih.govresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netresearchgate.net For molecules like this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Vibrational analysis, also performed using DFT, calculates the frequencies of molecular vibrations. nih.govnih.gov These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the optimized geometry. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-N or N=O bonds, or the bending of the C-N-O group. For instance, in related compounds, the N-O stretching frequency has been reported and shows good agreement between theoretical and experimental values. nih.gov
Table 1: Representative Calculated Structural Parameters for Aromatic N-Nitroso Compounds This table presents typical bond lengths and angles for aromatic N-nitroso compounds, derived from computational studies on analogous molecules, as specific data for this compound is not available in the cited literature.
| Parameter | Typical Value | Source |
| N-N Bond Length | 1.33 - 1.37 Å | researchgate.net |
| N=O Bond Length | 1.21 - 1.23 Å | researchgate.net |
| C-N (phenyl) Bond Length | 1.42 - 1.45 Å | at.ua |
| C-N (nitroso) Bond Length | 1.44 - 1.47 Å | at.ua |
| N-N=O Bond Angle | 112° - 116° | researchgate.net |
| C-N-N Bond Angle | 118° - 122° | researchgate.net |
Characterization of Molecular Electrostatic Potential and Frontier Molecular Orbitals
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. nih.govnih.gov The MEP map illustrates the charge distribution and allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For nitrosoaromatic compounds, the negative potential is often located around the oxygen atom of the nitroso group, indicating its susceptibility to electrophilic attack. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com In aromatic nitro and amino compounds, the HOMO and LUMO are formed by the interaction of the orbitals of the benzene (B151609) ring with those of the substituent groups. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for Aromatic Nitroso Compounds This table provides illustrative HOMO and LUMO energy values for aromatic nitroso compounds based on computational studies of similar molecules, as direct data for this compound is not available in the cited literature.
| Orbital | Typical Energy Range (eV) | Source |
| HOMO | -6.5 to -7.5 | researchgate.net |
| LUMO | -0.5 to -1.5 | researchgate.net |
| HOMO-LUMO Gap | 5.0 to 7.0 | nih.gov |
Conformational Analysis and Tautomerism
The flexibility of the this compound structure allows for the existence of different conformations and potential tautomers.
Investigation of Syn/Anti Isomerism around the N-N Bond
A key structural feature of N-nitrosamines is the restricted rotation around the N-N bond, which has partial double bond character. cdnsciencepub.comacanthusresearch.com This restriction leads to the existence of syn and anti geometric isomers, also known as rotamers. cdnsciencepub.comacanthusresearch.com In these isomers, the substituents on the nitrogen atoms are arranged differently with respect to the N=O group. The relative stability of the syn and anti conformers can be influenced by steric and electronic factors. cdnsciencepub.com For instance, in N-nitroso-2-methylpiperidines, the syn isomer was found to exist exclusively with the methyl group in an axial position, while the anti isomer showed a preference for the axial conformation. cdnsciencepub.com Computational studies can quantify the energy difference between these isomers and the rotational barrier separating them. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful approach to unravel the intricate details of chemical reactions involving this compound.
Transition State Analysis for Key Chemical Transformations
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. acs.org The energy of the transition state determines the activation energy barrier of the reaction. acs.org For reactions involving nitroso compounds, such as cycloadditions or rearrangements, DFT calculations can be used to locate and characterize the transition state structures. acs.org For example, in the Diels-Alder reactions of nitrosoarenes, the concerted endo transition state is typically found to be the lowest in energy. acs.org The analysis of transition states provides crucial information about the feasibility and stereochemical outcome of a reaction.
Despite a comprehensive search for scientific literature, no studies containing detailed research findings or data tables on the computational prediction of spectroscopic parameters and their validation with experimental data for the compound This compound could be located.
Searches were conducted using various keywords and compound synonyms, including "this compound computational chemistry," "N-nitroso-N-phenylanthranilic acid experimental vs theoretical spectra," "DFT analysis of this compound," and targeted searches within specialized scientific databases.
Derivatization and Analog Synthesis of 2 Nitroso Phenyl Amino Benzoic Acid
Synthesis of N-Substituted Nitrosobenzoic Acid Analogs (e.g., varying the phenyl group substitution)
The synthesis of N-substituted analogs of 2-[nitroso(phenyl)amino]benzoic acid typically involves the nitrosation of the corresponding N-aryl anthranilic acid precursor. This approach allows for wide variability in the substitution pattern on the N-phenyl ring. The general synthesis starts with the reaction of an appropriately substituted aniline (B41778) with a 2-halobenzoic acid (commonly 2-chlorobenzoic or 2-bromobenzoic acid) via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination to form the N-aryl anthranilic acid intermediate. Subsequent treatment of this secondary amine with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, yields the final N-nitroso compound.
Research into related compounds has demonstrated the feasibility of introducing a wide range of substituents onto the N-phenyl ring. For instance, analogs of 2-amino-N-phenylbenzamides have been synthesized with various electron-donating and electron-withdrawing groups on the N-phenyl moiety. researchgate.net These precursors, upon nitrosation, would yield the corresponding N-substituted nitrosobenzoic acid analogs. A specific example is N-Nitroso Mefenamic Acid, which features two methyl groups on the phenyl ring (2,3-dimethylphenyl). usp.org
The general synthetic pathway is illustrated by the preparation of 2-amino-N-phenylbenzamides, which can be prepared from 2H-3,1-benzoxazine-2,4(1H)-dione and the corresponding substituted aniline. researchgate.net These intermediates can then be diazotized to form related heterocyclic systems, but the N-nitroso compound can be formed under controlled nitrosation conditions. researchgate.net
Table 1: Examples of Substitutions on the N-Phenyl Ring of Related Benzamide Precursors This table illustrates substitutions achieved on 2-amino-N-phenylbenzamide precursors, which could be nitrosated to form the target analogs.
| Substituent (R) on N-Phenyl Ring | Resulting Precursor Name | Reference |
| H | 2-Amino-N-phenylbenzamide | researchgate.net |
| 4-Cl | 2-Amino-N-(4-chlorophenyl)benzamide | researchgate.net |
| 4-Br | 2-Amino-N-(4-bromophenyl)benzamide | researchgate.net |
| 4-CH₃ | 2-Amino-N-(p-tolyl)benzamide | researchgate.net |
| 4-OCH₃ | 2-Amino-N-(4-methoxyphenyl)benzamide | researchgate.net |
| 3,4-Cl₂ | 2-Amino-N-(3,4-dichlorophenyl)benzamide | researchgate.net |
| 2,3-(CH₃)₂ | 2-((2,3-Dimethylphenyl)amino)benzoic acid (Mefenamic Acid) | usp.org |
Chemical Modifications of the Benzoic Acid Moiety
The carboxylic acid group of this compound is a prime target for chemical modification to produce derivatives such as esters and amides. These modifications can alter the compound's solubility, polarity, and biological transport properties.
Esterification: Esters can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. This method is often preferred for more hindered alcohols or when milder conditions are required. The synthesis of p-amino benzoic acid esters, for example, is well-documented and often proceeds by reacting p-nitrobenzoyl chloride with an amino alcohol, followed by reduction of the nitro group. google.com A similar strategy, omitting the reduction step, could be applied to the nitroso-benzoic acid.
Amidation: Amide derivatives can be prepared by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group. Common methods include conversion to an acyl chloride (as described above) or using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents facilitate the formation of an amide bond under relatively mild conditions. The synthesis of various aminobenzoic acid derivatives, including amides, has been explored extensively. nih.gov For example, 2-amino-N-phenylbenzamides are synthesized by reacting isatoic anhydride (B1165640) (a derivative of 2-aminobenzoic acid) with anilines. researchgate.net
Table 2: Potential Modifications of the Benzoic Acid Moiety
| Modification | Reagents/Conditions | Product Class |
| Esterification | R-OH, H⁺ (acid catalyst) | Esters |
| Esterification | 1. SOCl₂ or (COCl)₂ 2. R-OH, Base | Esters |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. R₁R₂NH | Amides |
| Amidation | R₁R₂NH, Coupling agent (e.g., DCC, EDC) | Amides |
Isotopic Labeling Strategies for Research Purposes (e.g., deuterium (B1214612) labeling)
Isotopic labeling is an indispensable tool for mechanistic studies, quantitative analysis via mass spectrometry, and metabolic fate determination. nih.govsigmaaldrich.com For this compound, labeling can be achieved at several positions using isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
Nitrogen-15 (¹⁵N) Labeling: The nitroso group is the most straightforward position to label. This can be accomplished by using ¹⁵N-labeled sodium nitrite (Na¹⁵NO₂) as the nitrosating agent during the final step of the synthesis. nih.govacs.org This site-specific introduction of ¹⁵N allows for precise tracking of the nitroso moiety in chemical and biological systems.
Deuterium (²H) Labeling: Deuterium can be incorporated into the molecule through two primary strategies:
Use of Labeled Precursors: The synthesis can be performed using deuterated starting materials. For instance, using a deuterated aniline (e.g., aniline-d₅) or a deuterated 2-halobenzoic acid would result in a product with deuterium atoms on the respective aromatic rings. This method provides high levels of incorporation at specific locations. biomedres.us
Hydrogen-Deuterium Exchange (H-D Exchange): Aromatic protons can be exchanged for deuterium by treating the final compound or a precursor with a deuterium source, such as D₂O, often in the presence of a metal catalyst like palladium on carbon (Pd/C). mdpi.com Studies on other N-nitroso compounds have shown that deuterium labeling, particularly at the alpha-carbon positions relative to the nitrogen, can significantly affect their metabolic activation and carcinogenic potency, a phenomenon known as the kinetic isotope effect. nih.govnih.gov
Carbon-13 (¹³C) Labeling: Similar to deuterium labeling, the most common method for ¹³C incorporation is through the use of ¹³C-labeled starting materials. sigmaaldrich.com For example, ¹³C-labeled aniline or ¹³C-labeled anthranilic acid could be employed in the synthesis to introduce the isotope into a specific ring system. Labeling the carboxyl group can be achieved by using a ¹³C-labeled cyanide source in a synthetic route that builds the benzoic acid moiety.
Table 3: Isotopic Labeling Strategies
| Isotope | Labeling Reagent/Method | Labeled Position(s) | Reference(s) |
| ¹⁵N | Na¹⁵NO₂ | Nitroso group (-N=O) | nih.gov, acs.org |
| ²H (D) | Deuterated precursors (e.g., aniline-d₅) | Phenyl or benzoic acid rings | biomedres.us |
| ²H (D) | H-D exchange (e.g., D₂O, Pd/C) | Aromatic C-H bonds | mdpi.com |
| ¹³C | ¹³C-labeled precursors (e.g., ¹³C-anthranilic acid) | Phenyl rings, benzoic acid ring, or carboxyl carbon | sigmaaldrich.com |
Potential Research Directions and Future Scope
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-[Nitroso(phenyl)amino]benzoic acid is not widely documented, presenting a significant opportunity for the development of new and improved synthetic methods. Traditional methods for the N-nitrosation of secondary amines often involve the use of sodium nitrite (B80452) in acidic conditions, which can lead to the formation of carcinogenic byproducts and require stringent pH control. osti.govnih.gov
Future research should focus on developing greener and more sustainable synthetic routes. This could include the use of alternative nitrosating agents such as tert-butyl nitrite, which can operate under metal- and acid-free conditions, offering a cleaner reaction profile. longdom.org Other non-conventional methodologies that warrant exploration include electrochemical and photochemical synthesis. longdom.org Electrochemical methods can offer high selectivity and avoid the use of harsh chemical reagents, while photochemical approaches may provide unique reactivity patterns. longdom.org
The development of catalytic methods for the synthesis of this compound is another promising avenue. The use of transition metal catalysts or organocatalysts could lead to more efficient and selective N-nitrosation reactions under milder conditions. rsc.org A comparative overview of potential synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Nitrosating Agent | Conditions | Potential Advantages | Potential Challenges |
| Conventional | Sodium Nitrite (NaNO₂) | Acidic (e.g., HCl) | Readily available reagents | Formation of byproducts, strict pH control |
| Acid-Free | tert-Butyl Nitrite (TBN) | Solvent-free | Cleaner reaction, avoids strong acids | Reagent cost and stability |
| Electrochemical | Sodium Nitrite (NaNO₂) | Electrolytic cell | High selectivity, mild conditions | Specialized equipment required |
| Photochemical | N-Nitrosodiphenylamine | UV irradiation | Unique reactivity, potential for novel derivatives | Underexplored for this specific compound |
| Catalytic | Various | Metal or organocatalyst | High efficiency and selectivity | Catalyst development and cost |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic methodologies and gain a deeper understanding of the reaction kinetics and mechanisms, the application of advanced in-situ spectroscopic techniques is crucial. These techniques allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction. acs.orgrsc.org
For the synthesis of this compound, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy could be particularly valuable. These techniques can track the disappearance of the N-H bond of the starting material, N-phenylanthranilic acid, and the appearance of the characteristic N-N=O stretching vibrations of the product. The N-N=O group typically exhibits absorption bands in the infrared spectrum that can be used for its identification and quantification.
Furthermore, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed structural information about any intermediates that may form during the reaction. This would be particularly useful for elucidating complex reaction pathways. The use of these techniques can provide a wealth of data to build accurate kinetic models of the nitrosation reaction.
Table 2: Potential In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Potential Application in this System |
| In-Situ FTIR | Functional group changes | Monitoring the disappearance of N-H and appearance of N-N=O |
| In-Situ Raman | Vibrational modes | Complementary to FTIR, useful for aqueous systems |
| In-Situ NMR | Detailed structural information | Identification of reaction intermediates and byproducts |
Further Elucidation of Complex Reaction Mechanisms and Pathways
The mechanism of N-nitrosation of secondary amines is generally understood to involve the attack of the amine on a nitrosating agent, such as the nitrosonium ion (NO⁺), which is formed from a nitrite source in acidic conditions. osti.gov However, the specific mechanistic details for the formation of this compound are yet to be fully elucidated.
Future research should aim to investigate the reaction mechanism in detail, including the identification of any transient intermediates and the determination of the rate-limiting step. Kinetic studies, coupled with the in-situ spectroscopic data mentioned previously, can provide valuable insights. nih.gov The influence of substituents on both the phenyl and anthranilic acid rings on the reaction rate and mechanism should also be systematically studied.
Moreover, the possibility of side reactions, such as C-nitrosation on the aromatic rings, should be investigated. The balance between N- and C-nitrosation can be influenced by the reaction conditions and the electronic properties of the substrate. A thorough understanding of these competing pathways is essential for maximizing the yield of the desired N-nitroso product.
Theoretical Design and Prediction of Novel this compound Derivatives with Tailored Reactivity
Computational chemistry offers powerful tools for the theoretical design and prediction of novel molecules with specific properties. rsc.org In the context of this compound, density functional theory (DFT) and other quantum chemical methods can be employed to study its electronic structure, reactivity, and spectroscopic properties.
These computational approaches can be used to:
Predict the reactivity of different positions on the molecule towards various reagents.
Design novel derivatives with tailored electronic and steric properties by introducing different substituents on the aromatic rings.
Simulate spectroscopic data (e.g., IR, NMR) to aid in the characterization of newly synthesized compounds.
Investigate reaction mechanisms by calculating the energies of transition states and intermediates for different proposed pathways.
By combining computational design with experimental synthesis and testing, it is possible to accelerate the discovery of new this compound derivatives with desired reactivity and potential applications. For instance, computational screening could identify substituents that enhance the stability or modify the reactivity of the nitroso group in a predictable manner. This integrated approach holds significant promise for the future development of this class of compounds.
Q & A
Q. What are the recommended synthetic routes for 2-[Nitroso(phenyl)amino]benzoic acid, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves nitrosation of the parent amine precursor under acidic conditions. Key steps include:
- Nitrosation : Reaction of 2-[(phenyl)amino]benzoic acid with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to prevent over-nitrosation .
- Purification : Column chromatography or recrystallization using ethanol-water mixtures to isolate the nitroso derivative .
- Critical Conditions :
- Temperature control : Exothermic nitrosation requires ice baths to avoid decomposition.
- pH monitoring : Excess acid stabilizes the nitroso intermediate but may promote side reactions if unregulated.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies nitroso (N=O) group shifts (δ ~1,500–1,600 cm⁻¹ in IR) and aromatic proton splitting patterns .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/0.1% formic acid mobile phase) coupled with ESI-MS confirms molecular ion peaks (m/z ~180.16) .
- Elemental Analysis : Validates purity (>94%) by matching experimental and theoretical C, H, N, O percentages .
Q. How does the nitroso group influence the compound’s stability under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Nitroso derivatives degrade under UV light; store in amber vials at –20°C .
- Thermal Stability : Decomposes above 40°C; differential scanning calorimetry (DSC) shows exothermic peaks at 120–150°C .
- Humidity Control : Hygroscopic nature necessitates desiccants (e.g., silica gel) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro, methoxy) on the phenyl ring and assess antimicrobial potency via MIC assays .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2) to differentiate direct binding from redox-mediated effects .
- Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA) to identify outliers or batch-dependent variability .
Q. What factorial design approaches optimize the synthesis yield of this compound?
- Methodological Answer :
- 2³ Factorial Design : Test variables:
- Factors : NaNO₂ concentration (0.1–0.3 M), HCl volume (10–30 mL), reaction time (1–3 hrs).
- Response Surface Methodology (RSM) : Maximizes yield (>85%) by modeling interactions between factors .
- Critical Interactions : Excess NaNO₂ increases byproducts (e.g., diazonium salts), while prolonged reaction time reduces nitroso group stability .
Q. What computational methods predict the reactivity of this compound in enzyme-binding studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitroso oxygen) .
- Molecular Docking (AutoDock Vina) : Simulates binding affinities with target enzymes (e.g., nitroreductases) using PDB structures .
- MD Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
